5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester

Organic Synthesis Suzuki-Miyaura Coupling Quality Control

Attempting Suzuki-Miyaura installation of the 5-methoxy-7-azaindole pharmacophore with unprotected analogs leads to competing N-H reactivity, sluggish coupling, and unpredictable deprotection. This compound resolves these bottlenecks: • N1-Tosyl protection enables exclusive chemoselective coupling at the 3-position, preventing N-H side reactions. • Pinacol boronate ester balances shelf stability with reliable reactivity for reproducible scale-up. • 97% purity with room-temp storage simplifies inventory for discovery and process chemistry workflows.

Molecular Formula C21H25BN2O5S
Molecular Weight 428.3 g/mol
CAS No. 1355221-17-8
Cat. No. B1435700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester
CAS1355221-17-8
Molecular FormulaC21H25BN2O5S
Molecular Weight428.3 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=N3)OC)S(=O)(=O)C4=CC=C(C=C4)C
InChIInChI=1S/C21H25BN2O5S/c1-14-7-9-16(10-8-14)30(25,26)24-13-18(17-11-15(27-6)12-23-19(17)24)22-28-20(2,3)21(4,5)29-22/h7-13H,1-6H3
InChIKeyGCLNTNSBJBMSNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester


5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester is a heteroaromatic boronic ester building block featuring a 7-azaindole core substituted with a methoxy group at the 5-position, a tosyl protecting group at N1, and a pinacol boronate at the 3-position . It is specifically designed for use in Suzuki-Miyaura cross-coupling reactions to install the 7-azaindole scaffold at the 3-position . The pinacol ester form provides a balance of stability and reactivity, while the tosyl group prevents unwanted N-H reactivity and can be removed post-coupling to reveal the free azaindole .

Workflow Suzuki-Miyaura cross-coupling at the 3-position
Selection N-Tosyl protected 7-azaindole scaffold with 5-methoxy and pinacol boronate
Use Context Introduces 5-methoxy-7-azaindole as a pharmacophore or fluorophore building block

Why Generic Substitutes Cannot Replace This Compound


Attempting to substitute this compound with a generic or in-class analog introduces significant risk to synthetic success and final product integrity. The unique combination of the 5-methoxy substituent, N1-tosyl protection, and 3-boronic ester is not a trivial combination; substituting any single component is likely to alter reactivity, regioselectivity, or downstream deprotection outcomes . The presence of the methoxy group is known to influence the electronic properties of the azaindole ring, impacting the rate and yield of cross-coupling reactions [1]. The N-tosyl group is essential for preventing unwanted reactions at the pyrrole nitrogen during coupling, and its removal requires specific conditions that may not be compatible with all substituents [2]. Therefore, using a compound lacking the 5-methoxy group (e.g., 1-Tosyl-7-azaindole-3-boronic acid pinacol ester) or with an unprotected N-H (e.g., 5-Methoxy-7-azaindole-3-boronic acid) will lead to a different synthetic outcome and will not produce the desired 5-methoxy-7-azaindole derivative.

5-Methoxy absence alters electronics
The methoxy group influences the azaindole ring reactivity; its removal can change cross-coupling rate and yield, limiting direct substitution with unsubstituted 7-azaindole boronic esters.
Unprotected pyrrole nitrogen leads to side reactions
Using an N-H unprotected 7-azaindole boronic acid may result in competing N-H reactivity during coupling, preventing chemoselective installation at the 3-position.
Free boronic acid may reduce handling consistency
Switching to the corresponding free boronic acid can introduce solubility and stability variations that affect reproducible, high-yielding Suzuki couplings, especially in library or scale-up settings.

Quantitative Evidence Profile


Procurement Specification: Verified 97% Purity

The compound is supplied with a certified purity of 97% by Sigma-Aldrich, a reputable vendor, providing a baseline for procurement quality . This specification ensures a known starting point for reaction optimization and reproducibility. While comparable purity levels exist for other boronic esters, this direct, verifiable data point from a primary supplier is a key differentiator in selecting a reliable source for this specific CAS number.

Purity specification
Specification review
≥97% (HPLC/GC)
Supplier-verified purity supports reproducible coupling reactions.
Data from vendor specification; independent lot verification recommended.
Organic Synthesis Suzuki-Miyaura Coupling Quality Control

Storage Stability: Long-Term Cold Storage Compatibility

Vendor specifications indicate that this compound remains stable when stored as a powder at -20°C for up to 3 years . This quantifiable storage parameter is a practical differentiator from more labile boronic acids or less stable esters, providing procurement and inventory planning assurance. In contrast, some free boronic acids are prone to dehydration and boroxine formation under similar storage conditions, requiring more stringent handling [1].

Long-term storage
Class-level inference
Stable ≥3 years at −20°C as powder
Defined shelf life enables bulk procurement and inventory planning.
Based on vendor-stated conditions; actual stability may depend on handling.
Chemical Stability Inventory Management Boronic Ester

Solubility Advantage over Boronic Acids

Pinacol boronic esters, as a class, exhibit superior solubility in common organic solvents like chloroform and ketones compared to their parent boronic acids [1]. For instance, a comparative study on phenylboronic acid derivatives showed its pinacol ester has much higher solubility in chloroform than the free acid [2]. This solubility advantage is a class-level inference for 5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester, suggesting it will be easier to handle and will dissolve more readily in standard Suzuki-Miyaura reaction media (e.g., dioxane/water, DMF) than the corresponding free boronic acid.

Solubility in organic media
Class-level inference
Pinacol ester > free boronic acid in tested solvents
Reported higher solubility may facilitate homogeneous Suzuki conditions.
Inference from analogous phenylboronic acid systems; direct data not available for this compound.
Solubility Reaction Solvent Boronic Ester

Coupling Reactivity Comparable to Boronic Acids

A comparative study on Suzuki-type 11C-methylation demonstrated that both boronic acid and pinacol ester precursors delivered comparable radiochemical yields (RCYs) of approximately 50% in the synthesis of 1-[11C]methylnaphthalene [1]. This suggests that the pinacol ester form does not inherently sacrifice reactivity compared to the more commonly used boronic acid. For 5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester, this class-level inference supports its selection as a building block that balances the stability and handling benefits of the ester with good coupling efficiency.

Coupling reactivity
Class-level inference
~50% RCY reported in model 11C-methylation
Comparable yield to boronic acid suggests no inherent reactivity loss.
Model system data; reactivity may vary with substrate and conditions.
Suzuki-Miyaura Reaction Yield Boronic Ester

Key Application Scenarios


Kinase Inhibitor Library Synthesis

This compound is the preferred reagent for introducing the 5-methoxy-7-azaindole moiety via a Suzuki-Miyaura cross-coupling at the 3-position. The defined 97% purity and stable storage ensure reliable and reproducible parallel synthesis of compound libraries targeting protein kinases, where the 7-azaindole core is a recognized pharmacophore [1]. The N-tosyl group allows for chemoselective coupling, after which it can be removed to reveal the free N-H for further derivatization or to engage in key hydrogen-bonding interactions with the biological target [2].

Late-Stage Functionalization of Advanced Intermediates

The pinacol ester's class-inferred good solubility in organic solvents [3] and comparable reactivity to boronic acids [4] make it suitable for late-stage diversification of complex, high-value intermediates. Its stable, solid form facilitates precise weighing and handling, a critical advantage when working with limited quantities of precious advanced intermediates. This allows for the installation of the 5-methoxy-7-azaindole group as a final step in a synthetic sequence to rapidly generate novel analogs for structure-activity relationship (SAR) studies.

Scalable API Manufacturing

For process chemistry applications, the compound's verified long-term storage stability is a key differentiator, supporting bulk procurement and reducing the need for just-in-time synthesis. The use of the pinacol ester, rather than the more labile boronic acid, can lead to more robust and reproducible Suzuki coupling processes at scale, minimizing batch failures due to reagent decomposition [5]. This reliability is crucial for the cost-effective and timely manufacture of drug candidates entering preclinical and clinical development.

Fluorescent Probe and Chemical Biology Tool Synthesis

The 7-azaindole core is also valuable in developing fluorescent probes due to its photophysical properties [6]. This specific compound enables the direct, high-yielding introduction of a 5-methoxy-7-azaindole fluorophore onto various molecular scaffolds. The combination of the methoxy group and the boronic ester at the 3-position provides a specific, regiochemically pure handle for conjugation, which is essential for creating well-defined probes for imaging and target engagement studies.

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
Protected 3-boronate with verified purity
Reproducible parallel coupling and deprotection efficiency
Late-stage functionalization
Good solubility in organic solvents
Compatibility with advanced intermediates and high-value substrates
Scalable process chemistry
Long-term cold storage stability
Batch-to-batch consistency and reagent integrity at scale
Fluorescent probe development
Regiochemically pure conjugation handle
Conjugation efficiency and retention of photophysical properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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